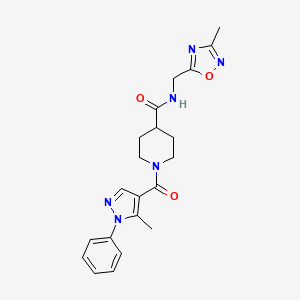
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24N6O3 and its molecular weight is 408.462. The purity is usually 95%.
BenchChem offers high-quality N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cannabinoid Receptor Antagonists
The compound's structural relation to pyrazole derivatives highlights its significance in cannabinoid receptor antagonist research. Studies have explored the structure-activity relationships of pyrazole derivatives to identify potent and selective brain cannabinoid CB1 receptor antagonistic activity. The research indicates that specific structural requirements, such as a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring, contribute to potent antagonistic activity. This insight is crucial for designing compounds that could antagonize the effects of cannabinoids, with potential therapeutic applications in managing conditions associated with cannabinoid receptor activation (R. Lan et al., 1999).
Molecular Interaction Studies
Further investigations into the molecular interactions of such antagonists with the CB1 cannabinoid receptor have provided detailed insights into the conformations and binding mechanisms. Advanced studies using molecular modeling and quantitative structure-activity relationship (QSAR) models have shed light on the binding interactions, contributing to a deeper understanding of how these compounds interact with the CB1 receptor. This research supports the development of more selective and potent cannabinoid receptor antagonists, which could have significant implications for therapeutic interventions in diseases where cannabinoid receptor modulation plays a key role (J. Shim et al., 2002).
Glycine Transporter 1 Inhibition
Research has also identified compounds structurally similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide as potent inhibitors of the glycine transporter 1 (GlyT1), showcasing the diversity in potential applications. Such inhibitors play a crucial role in modulating neurotransmitter systems, with implications for treating neurological disorders. The identification of structurally diverse compounds with high central nervous system (CNS) multiparameter optimization scores highlights the ongoing efforts to discover compounds with favorable pharmacokinetic profiles and therapeutic potential (Shuji Yamamoto et al., 2016).
Propiedades
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(5-methyl-1-phenylpyrazole-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3/c1-14-18(12-23-27(14)17-6-4-3-5-7-17)21(29)26-10-8-16(9-11-26)20(28)22-13-19-24-15(2)25-30-19/h3-7,12,16H,8-11,13H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKQQJANPYBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)C(=O)NCC4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)
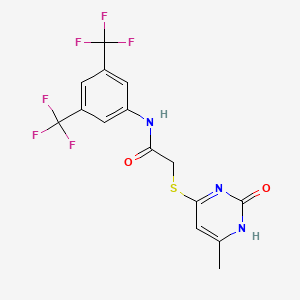
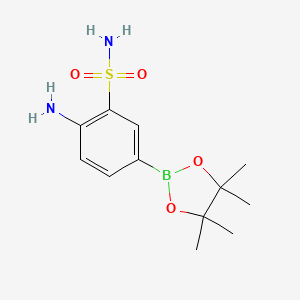


![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)
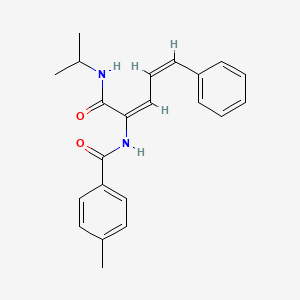
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)
![8-chloro-N-(2-methoxybenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2436840.png)
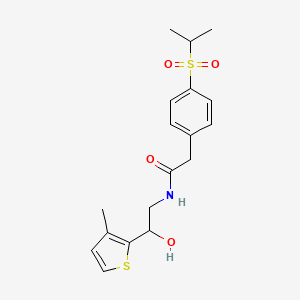
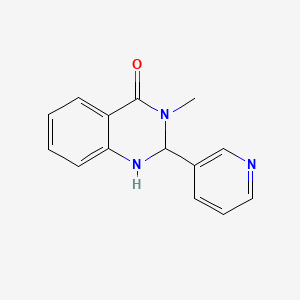
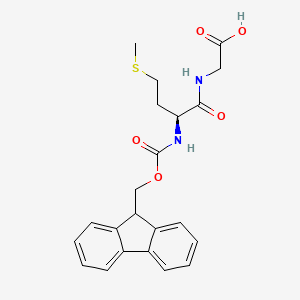
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)